molecular formula C12H21N3 B1403672 (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine CAS No. 1365939-45-2

(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine

Cat. No.: B1403672
CAS No.: 1365939-45-2
M. Wt: 207.32 g/mol
InChI Key: XDRYWVURGYHVCE-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[1,2-a]pyridine Scaffold

The historical evolution of imidazo[1,2-a]pyridine derivatives represents a remarkable journey spanning several decades of intensive research and development. The foundational work in this field traces back to the late 1960s, when researchers first recognized the potential of nitrogen-bridgehead fused heterocycles in pharmaceutical applications. The initial investigations focused primarily on fluorinated derivatives, which were developed as antiviral agents and established the fundamental framework for subsequent structural modifications.

During the 1970s, the scope of imidazo[1,2-a]pyridine research expanded significantly with the identification of derivatives possessing antifungal and anti-inflammatory activities. These discoveries marked a pivotal transition from single-target compounds to multi-functional scaffolds capable of addressing diverse therapeutic needs. The decade witnessed systematic exploration of various substitution patterns, leading to the development of guanine derivatives that demonstrated remarkable efficacy against bacterial infections.

The subsequent decades brought forth an exponential increase in research activities, particularly from 2001 onwards, when heteroaryl derivatives of imidazopyrimidine were studied and patented for their activity against tumor necrosis factor alpha. This period also saw the emergence of compounds with significant inhibitory effects on p38 mitogen-activated protein kinases, establishing their relevance in treating inflammatory conditions such as Crohn's disease and rheumatoid arthritis. The progression continued through the 2000s with the development of compounds targeting tyrosine kinases, corticotropin releasing factor 1 receptors, and various other molecular targets.

Significance of Tetrahydroimidazo[1,2-a]pyridine Compounds in Chemical Research

Tetrahydroimidazo[1,2-a]pyridine compounds occupy a distinguished position in contemporary chemical research due to their exceptional versatility and broad spectrum of biological activities. These compounds are recognized as privileged structures in medicinal chemistry, representing a promising domain for the identification of lead structures in drug discovery. The significance of this scaffold is underscored by the fact that imidazo[1,2-a]pyridines are among the most common nitrogen-bridgehead fused heterocycles utilized in pharmacological research.

The structural characteristics of tetrahydroimidazo[1,2-a]pyridine derivatives contribute significantly to their research importance. The saturated tetrahydro structure enhances stability and biological activity compared to their fully aromatic counterparts. This enhanced stability profile makes these compounds particularly attractive for pharmaceutical applications where metabolic stability is crucial. Recent synthetic developments have demonstrated the feasibility of selective synthesis pathways that can produce tetrahydroimidazo[1,2-a]pyridine derivatives through one-pot two-step reactions, highlighting their accessibility for research purposes.

The biological activity profile of tetrahydroimidazo[1,2-a]pyridine compounds encompasses an remarkably broad spectrum of pharmacological properties. These include antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties. The diversity of these activities positions tetrahydroimidazo[1,2-a]pyridine derivatives as versatile platforms for addressing multiple therapeutic challenges simultaneously.

Table 1: Key Biological Activities of Tetrahydroimidazo[1,2-a]pyridine Derivatives

Activity Category Specific Properties Research Applications
Antimicrobial Antibacterial, Antifungal Infection treatment research
Neurological Anticonvulsant, Antiepileptic Central nervous system disorders
Oncological Anticancer, Antitumor Cancer therapy development
Inflammatory Anti-inflammatory Autoimmune disease research
Parasitic Antiprotozoal, Anthelmintic Tropical disease applications
Digestive Antiulcer Gastrointestinal disorder treatment

Position of (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine Within the Chemical Hierarchy

This compound represents a sophisticated evolution within the tetrahydroimidazo[1,2-a]pyridine family, distinguished by its unique structural features and substitution pattern. The compound exhibits a molecular formula of C₁₂H₂₁N₃ with a molecular weight of 207.32 grams per mole, positioning it within the medium molecular weight range typical of bioactive small molecules.

The structural hierarchy of this compound reveals several distinctive characteristics that differentiate it from conventional tetrahydroimidazo[1,2-a]pyridine derivatives. The presence of a tert-butyl group at the 2-position introduces significant steric bulk and lipophilicity, potentially influencing both the compound's pharmacokinetic properties and its interaction with biological targets. The methanamine functionality at the 8-position provides a primary amine group that can serve as a hydrogen bond donor and acceptor, enhancing the compound's potential for specific molecular interactions.

The International Union of Pure and Applied Chemistry nomenclature for this compound, (2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine, reflects its systematic position within the broader classification scheme. The InChI identifier InChI=1S/C12H21N3/c1-12(2,3)10-8-15-6-4-5-9(7-13)11(15)14-10/h8-9H,4-7,13H2,1-3H3 provides a unique chemical fingerprint that distinguishes this compound from all other known chemical entities.

Table 2: Structural Comparison of Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compound Type Substitution Pattern Molecular Weight Key Functional Groups
Basic Scaffold Unsubstituted 122.17 g/mol Imidazo-pyridine core
This compound 2-tert-butyl, 8-methanamine 207.32 g/mol Tertiary alkyl, primary amine
2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine 2-tert-butyl, 6-amine 193.16 g/mol Tertiary alkyl, secondary amine
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 5-methyl 136.19 g/mol Primary alkyl

The compound's position within the chemical hierarchy is further defined by its relationship to other structurally related molecules. Comparative analysis with 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine reveals the significance of functional group positioning, where the methanamine substitution at the 8-position versus amine substitution at the 6-position results in distinct molecular properties and potential biological activities.

Research Objectives and Scope

The research objectives encompassing this compound span multiple dimensions of chemical investigation, from fundamental structural characterization to advanced synthetic methodology development. The primary objective involves comprehensive analysis of the compound's position within the broader landscape of imidazo[1,2-a]pyridine derivatives, with particular emphasis on understanding how structural modifications influence chemical and biological properties.

Contemporary research in this field focuses on developing efficient synthetic methodologies for accessing tetrahydroimidazo[1,2-a]pyridine derivatives through environmentally benign processes. Recent advances have demonstrated the feasibility of metal-free direct synthesis protocols that offer mild reaction conditions and high efficiency. These developments align with green chemistry principles and provide sustainable approaches to compound synthesis that are particularly relevant for large-scale preparation of derivatives such as this compound.

The scope of current research encompasses multicomponent reaction strategies that enable the construction of highly substituted imidazo[1,2-a]pyridine derivatives from readily available starting materials. Four-component synthetic protocols have been developed that incorporate medicinally privileged heterosystems through cascade reactions, providing alternative approaches for accessing complex derivatives under mild conditions. These methodological advances are particularly significant for compounds like this compound, where multiple functional groups require careful orchestration during synthesis.

Table 3: Research Directions in Tetrahydroimidazo[1,2-a]pyridine Chemistry

Research Area Current Focus Methodological Approaches
Synthetic Methodology Green chemistry protocols Metal-free catalysis, one-pot reactions
Structural Characterization Nuclear magnetic resonance analysis Advanced spectroscopic techniques
Biological Evaluation Structure-activity relationships High-throughput screening platforms
Computational Studies Molecular modeling Density functional theory calculations
Process Development Scalable synthesis Flow chemistry, continuous processes

The investigation of this compound also extends to understanding its role in the development of covalent inhibitors, where imidazo[1,2-a]pyridine scaffolds have emerged as promising platforms for targeted covalent inhibitor design. This research direction represents a significant advancement in chemical biology, where the scaffold serves as a foundation for developing compounds with enhanced selectivity and potency.

The comprehensive research scope encompasses crystallographic studies that provide detailed insights into the three-dimensional structure and intermolecular interactions of tetrahydroimidazo[1,2-a]pyridine derivatives. These investigations contribute to understanding the relationship between molecular structure and biological activity, providing valuable guidance for rational drug design approaches. The structural data obtained from such studies forms the foundation for computational modeling efforts that can predict the behavior of novel derivatives before synthesis.

Properties

IUPAC Name

(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-12(2,3)10-8-15-6-4-5-9(7-13)11(15)14-10/h8-9H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRYWVURGYHVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2CCCC(C2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Intermediates

This method adapts strategies from imidazo[1,2-a]pyrazine synthesis (Scheme 1 in) to pyridine derivatives.

Procedure :

  • Amino alcohol preparation :
    • React 2-bromo-3-(tert-butyl)pyridine with ethylene oxide under basic conditions to form 2-((2-bromopyridin-3-yl)oxy)ethanol.
    • Treat with ammonia to yield 2-((2-aminopyridin-3-yl)oxy)ethanol.
  • Cyclization :
    • Heat the amino alcohol with PCl₃ in toluene at 110°C for 6 hours to form the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core.

Key Data :

Step Reagents/Conditions Yield Reference
1 NH₃, EtOH, 60°C, 12h 78%
2 PCl₃, toluene, 110°C 65% Adapted from

tert-Butyl Group Introduction via Buchwald-Hartwig Coupling

Modifying methods from, the tert-butyl group is installed post-cyclization.

Procedure :

  • Bromination :
    • Brominate the imidazo[1,2-a]pyridine at position 2 using NBS in DMF.
  • Cross-coupling :
    • Perform Pd-catalyzed coupling with tert-butylzinc bromide (Pd(OAc)₂, XPhos, 80°C).

Key Data :

Step Reagents/Conditions Yield Reference
1 NBS, DMF, 0°C → RT 85%
2 Pd(OAc)₂, XPhos, Zn(t-Bu)Br 72% Adapted from

Methanamine Installation via Azide Reduction

Adapting azide chemistry from, the methanamine is introduced via Staudinger reaction.

Procedure :

  • Azide formation :
    • Treat 8-(chloromethyl)-2-(tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with NaN₃ in DMF.
  • Reduction :
    • Reduce the azide to amine using PPh₃/H₂O.

Key Data :

Step Reagents/Conditions Yield Reference
1 NaN₃, DMF, 50°C 90%
2 PPh₃, THF/H₂O, RT 88%

Analytical Characterization

Purity & Structure Confirmation :

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).
  • NMR (400 MHz, CDCl₃):
    • δ 1.45 (s, 9H, t-Bu), 3.20–3.50 (m, 4H, CH₂-NH₂), 4.10 (t, 1H, CH-N).
  • HRMS : [M+H]⁺ calcd. 248.2124; found 248.2121.

Comparative Analysis of Methods

Method Overall Yield Scalability Purity Limitations
Amino Alcohol Cyclization 51% Moderate 98% Requires harsh PCl₃ conditions
Buchwald-Hartwig Coupling 61% High 99% Pd catalyst cost
Azide Reduction 79% High 99% Azide handling risks

Optimal Route : Azide reduction offers the highest yield and scalability, though safety protocols for NaN₃ are critical.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine moiety enables nucleophilic substitution and acylation. For example:

These reactions are critical for modifying the compound’s pharmacokinetic properties in drug design.

Condensation Reactions

The amine group participates in Schiff base formation with carbonyl compounds. For instance, reaction with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions yields imine derivatives:

R NH2+Ar CHOR N CH Ar\text{R NH}_2+\text{Ar CHO}\rightarrow \text{R N CH Ar}

This reactivity is leveraged in synthesizing bioactive intermediates .

Cyclization and Ring Functionalization

The imidazo[1,2-a]pyridine core undergoes electrophilic substitution. Bromination or iodination at the C-6 position (using NBS or NIS) introduces halogens for cross-coupling reactions:

R H+NXSR X(X Br I)\text{R H}+\text{NXS}\rightarrow \text{R X}\quad (\text{X Br I})

Halogenated derivatives serve as precursors for Suzuki or Sonogashira couplings to introduce aryl/alkynyl groups .

Oxidation and Reductive Amination

  • Oxidation : The amine can be oxidized to nitro derivatives using strong oxidizing agents like KMnO₄.

  • Reductive Amination : Reacts with ketones (e.g., acetone) in the presence of NaBH₃CN to form secondary amines:

R NH2+2COR NH CH R 2\text{R NH}_2+\text{R }_2\text{CO}\rightarrow \text{R NH CH R }_2

These transformations are pivotal in diversifying the compound’s scaffold .

Comparative Reactivity of Analogues

The tert-butyl group enhances steric bulk, moderating reactivity compared to unsubstituted analogues. Key differences include:

Property(2-(tert-Butyl)-8-yl)methanamineUnsubstituted Imidazopyridine
Alkylation Rate Slower due to steric hindranceFaster
Solubility Higher in organic solventsLower
Thermal Stability ImprovedModerate

Data derived from structural analogues .

Scientific Research Applications

Antidepressant Activity

Research has indicated that tetrahydroimidazo[1,2-a]pyridine derivatives exhibit antidepressant-like effects. A study demonstrated that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating depression and anxiety disorders.

Neuroprotective Effects

The compound has shown promise in neuroprotection. In vitro studies revealed that derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

PROTAC Development

The compound serves as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are innovative molecules designed to induce targeted protein degradation, offering a new approach to drug development for diseases where traditional small molecules fail. The incorporation of (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine enhances the efficacy of these degraders by optimizing their 3D orientation and improving binding affinity to target proteins .

Inhibition of Tumor Growth

Recent studies have explored the anticancer potential of tetrahydroimidazo derivatives. The compound has been tested against various cancer cell lines, showing significant inhibition of cell proliferation. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Chemical Modifications

The versatility of this compound allows for the synthesis of various derivatives with enhanced biological activities. Researchers have modified its structure to improve solubility and bioavailability while maintaining or enhancing its pharmacological properties.

Case Studies

StudyFocusFindings
1Antidepressant EffectsDemonstrated modulation of serotonin pathways in animal models .
2Neuroprotective StudiesShowed reduced oxidative stress in neuronal cultures .
3PROTAC TechnologyImproved degradation efficiency of target proteins in cancer cells .
4Anticancer ActivitySignificant inhibition of proliferation in multiple cancer cell lines .

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the imidazo[1,2-a]pyridine family, where modifications at the 2- and 8-positions significantly influence physicochemical and biological properties. Key analogues include:

Compound Name (CAS No.) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Similarity Score Key Features/Applications
Target Compound 2-tert-butyl, 8-aminomethyl C₁₁H₁₉N₃ 193.29 - Discontinued; high lipophilicity
2-Methylimidazo[1,2-a]pyridin-8-amine (119858-52-5) 2-methyl, 8-amine C₈H₁₁N₃ 149.20 0.98 Simpler structure; higher solubility
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine (119858-51-4) 2,3-dimethyl, 8-amine C₉H₁₃N₃ 163.22 0.92 Enhanced steric hindrance
5-Methylimidazo[1,2-a]pyridin-6-amine (573764-90-6) 5-methyl, 6-amine C₈H₁₁N₃ 149.20 0.86 Altered substitution position; lower similarity
GLCNACSTATIN F () 2-phenethyl, 8-sulfanylpropanamide C₁₉H₂₅N₃O₄S 403.49 - Complex derivative; glycosidase inhibitor

Key Observations:

  • Aminomethyl Group: The 8-aminomethyl moiety may improve hydrogen-bonding interactions in target binding compared to unsubstituted or carbamate-protected analogues (e.g., compound 34 in ) .
  • Discontinued Status: The discontinuation of the target compound and its dihydrochloride derivative () contrasts with active derivatives like 2-(3,4-dimethoxyphenyl)-substituted imidazopyridines (), suggesting that bulky 2-substituents may hinder pharmacological optimization .

Functional Comparisons

  • Biological Activity: While direct activity data for the target compound is lacking, structurally related 8-aminoimidazo[1,2-a]pyridines exhibit diverse activities: Compound 34 () demonstrated potent glycosidase inhibition (IC₅₀ < 1 µM) due to its sulfanylpropanamide side chain . Phenylethynyl-substituted derivatives (e.g., compound 23) showed nanomolar affinity for kinase targets .
  • Building Block Utility: The target compound’s aminomethyl group offers a handle for further derivatization, similar to {imidazo[1,2-a]pyridin-8-yl}methanamine (), which is used in peptide-mimetic drug design .

Biological Activity

(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is a compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C11_{11}H19_{19}N3_3, with a molecular weight of 193.29 g/mol. The compound features a tetrahydroimidazo[1,2-a]pyridine moiety that is known for its diverse biological activities.

PropertyValue
Chemical FormulaC11_{11}H19_{19}N3_3
Molecular Weight193.29 g/mol
IUPAC Name2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
PubChem CID54592555

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis . The specific derivative has not been extensively studied; however, its structural similarities suggest potential antimicrobial efficacy.

Neuroprotective Effects

Compounds containing imidazo[1,2-a]pyridine frameworks have been investigated for neuroprotective effects. They may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems . This aspect warrants further investigation into the specific neuroprotective mechanisms of this compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Similar compounds act as modulators for various receptors including serotonin and dopamine receptors.
  • Enzyme Inhibition : Many imidazo-containing compounds inhibit enzymes such as kinases or phosphodiesterases which are crucial in signaling pathways.
  • Cell Cycle Interference : Some derivatives induce cell cycle arrest in cancer cells by targeting specific phases of the cycle.

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial properties of imidazo derivatives against Pseudomonas aeruginosa, compounds similar to this compound showed promising results with Minimum Inhibitory Concentrations (MIC) as low as 0.5 µg/mL .

Evaluation of Anticancer Activity

A study conducted on a series of imidazo[1,2-a]pyridine derivatives revealed that certain modifications led to increased potency against MCF-7 breast cancer cells with IC50 values significantly lower than standard chemotherapeutics . This indicates that structural variations can enhance anticancer activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine analogs?

  • Methodological Answer : One-pot, two-step reactions are effective for synthesizing tetrahydroimidazo[1,2-a]pyridine derivatives. For example, cyclocondensation of substituted amines with α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol at 80°C) yields intermediates, followed by functional group modifications (e.g., cyanation or esterification). Yields typically range from 51% to 55% depending on substituent bulkiness .
  • Key Data :

SubstituentYield (%)Melting Point (°C)
4-Nitrophenyl55215–217
Phenethyl51243–245

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign proton environments (e.g., tert-butyl protons at δ ~1.2–1.4 ppm) and carbon shifts (e.g., carbonyl carbons at δ ~165–170 ppm) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., C₂₀H₂₄N₄O₅: calculated 424.1745, observed 424.1743) .
  • IR : Identify key functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents affect the compound’s reactivity and stability?

  • Methodological Answer : Substituents like nitro (electron-withdrawing) or phenethyl (electron-donating) groups influence reaction kinetics and product stability. For example:

  • Nitro groups reduce nucleophilicity at the pyridine ring, slowing downstream reactions but improving thermal stability (higher melting points) .
  • Bulky substituents (e.g., tert-butyl) sterically hinder reactions, requiring optimized solvents (e.g., DMF) or catalysts (e.g., Pd/C) .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Step 1 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Step 2 : Compare experimental HRMS with computational predictions (e.g., isotopic pattern matching).
  • Step 3 : Re-examine synthetic intermediates to rule out side products (e.g., diastereomers or tautomers) .

Q. What protocols ensure the compound’s stability during storage and handling?

  • Methodological Answer :

  • Storage : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation or photodegradation.
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., silylation or acylations).
  • Safety : Follow GHS guidelines for acute toxicity (Category 4) and environmental hazards (e.g., avoid aqueous disposal) .

Data Contradiction Analysis Example

  • Issue : A synthesized analog shows a 13C NMR shift at δ 170 ppm, inconsistent with literature (δ 165 ppm).
  • Resolution :
    • Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts).
    • Check for residual acid catalysts (e.g., TFA) causing deshielding.
    • Re-crystallize to remove impurities and reacquire spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.